N-BenzylL-Valinamide

Description

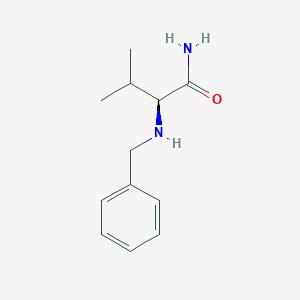

N-Benzyl-L-Valinamide is a valine-derived amide compound characterized by a benzyl group attached to the amine moiety of L-valine.

Typical synthesis routes for such compounds involve coupling reactions, such as ynamide-cyclobutenone annulation (as seen in ) or acylation of valine derivatives . Analytical characterization would employ techniques like IR, NMR, and mass spectrometry (MS), as demonstrated for structurally related amides .

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

(2S)-2-(benzylamino)-3-methylbutanamide |

InChI |

InChI=1S/C12H18N2O/c1-9(2)11(12(13)15)14-8-10-6-4-3-5-7-10/h3-7,9,11,14H,8H2,1-2H3,(H2,13,15)/t11-/m0/s1 |

InChI Key |

CSDMAPGPCQYXCM-NSHDSACASA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)N)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Physical Data from Azalactone Synthesis:

| Compound Code | Color | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2a | Light Yellow | C16H11NO2 | 251 | 154–156 | 72 |

| 2b | Dark Yellow | C17H13NO3 | 281 | 177–179 | 82 |

One-Pot Process

A one-pot process simplifies the synthesis by combining multiple steps without isolating intermediates. This method involves:

- Reaction Conditions :

- Process step (a): Conducted in an alkaline medium using bases like NaOH or KOH at temperatures ranging from -20°C to 50°C.

- Process step (b): Catalytic amounts of tertiary amines (e.g., pyridine or dimethylaminopyridine) are added at temperatures between -20°C and 40°C.

- Solvent Selection : Water serves as the primary solvent, with optional use of organic solvents like tert-amyl methyl ether for better phase separation.

- Yield Optimization : The reaction mixture is heated under controlled pressure until optimal separation of organic and aqueous phases occurs, followed by purification.

Reductive Amination

Reductive amination provides a direct approach for synthesizing N-Benzyl L-Valinamide:

- Reactants : Phenethylamine hydrochlorides are reacted with benzaldehydes.

- Catalysts and Conditions :

- Triethylamine (Et3N) is used as a catalyst.

- Reaction proceeds under reductive conditions using hydrogen or other reducing agents.

- Yield Range : Isolated yields typically range from 46% to 94%, depending on structural variations in reactants.

Summary Table of Methods

| Method | Key Steps | Yield (%) | Remarks |

|---|---|---|---|

| Classical Peptide Synthesis | Protection, coupling, purification | High | Requires coupling agents like DCC |

| Azalactone Peptide Synthesis | Azalactone formation, ring opening | Moderate–High | Effective for dipeptide derivatives |

| One-Pot Process | Alkaline reaction, catalytic amines | High | Simplifies intermediate isolation |

| Reductive Amination | Direct amination | Moderate–High | Efficient but requires reductive conditions |

Chemical Reactions Analysis

Types of Reactions

N-BenzylL-Valinamide undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Benzaldehyde, benzoic acid.

Reduction: this compound is reduced to N-benzylvaline.

Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Benzyl-L-Valinamide has been investigated for its role in drug design and development. Its structure allows for modifications that can enhance biological activity. Research has shown that compounds similar to N-Benzyl-L-Valinamide exhibit significant biological activities, including:

- Antitumor Activity : Studies have indicated that derivatives of N-Benzyl-L-Valinamide can inhibit the growth of cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cell survival and proliferation. For instance, analogs have been found to increase pro-apoptotic gene expression while decreasing anti-apoptotic factors, suggesting their potential as anticancer agents .

- Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation-related pathways, making it a candidate for treating inflammatory diseases .

Biochemical Applications

In biochemistry, N-Benzyl-L-Valinamide is utilized as a building block in the synthesis of more complex molecules. Its ability to form stable interactions with various biological targets makes it valuable in:

- Enzyme Inhibition Studies : The compound can serve as a substrate or inhibitor in enzyme assays, helping to elucidate the mechanisms of enzyme action and inhibition. This is crucial for understanding metabolic pathways and developing enzyme-targeted therapies .

- Peptide Synthesis : N-Benzyl-L-Valinamide can be incorporated into peptide sequences, allowing researchers to study the effects of specific amino acid substitutions on peptide function and stability. This application is particularly relevant in designing peptide-based drugs .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in N-Benzyl-L-Valinamide for its potential therapeutic uses:

- Drug Formulation : The compound's solubility and stability profiles make it suitable for formulation into various drug delivery systems. Its derivatives can be designed to enhance bioavailability and target specific tissues or cells .

- Clinical Trials : Preliminary studies have led to clinical trials investigating the efficacy of N-Benzyl-L-Valinamide derivatives in treating specific conditions such as cancer and autoimmune disorders. These trials are essential for determining the safety and effectiveness of new therapies based on this compound .

Case Study 1: Antitumor Activity

A recent study explored the effects of an N-Benzyl-L-Valinamide derivative on U87 glioblastoma cells. The findings demonstrated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This led researchers to propose further pharmacomodulation studies to enhance its therapeutic potential .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of N-Benzyl-L-Valinamide in a murine model of arthritis. The results indicated a marked reduction in joint swelling and inflammatory markers, supporting its potential use as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-BenzylL-Valinamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzyl group can enhance the compound’s binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Structural Complexity : N-Benzyl-L-Valinamide is simpler than derivatives like compound 49 , which includes silicon and bulky protecting groups. Its branched valine chain distinguishes it from N-Valeryl-benzamide’s linear acyl group .

- Synthetic Routes: While N-Benzyl-L-Valinamide may be synthesized via straightforward acylation, analogs like compound 49 require specialized reagents (ynamides, cyclobutenones) and reflux conditions .

- Analytical Methods : All compounds rely on NMR and MS for structural confirmation, but peptide-based analogs (e.g., nitroanilides in ) emphasize HPLC for purity analysis .

Functional Group and Reactivity Differences

- Benzyl vs. Benzoyl Groups : N-Benzyl-L-Valinamide’s benzyl group contributes to hydrophobicity, whereas benzoyl-containing compounds (e.g., N-a-Benzoyl-L-arginine-4-nitroanilide ) may exhibit stronger hydrogen-bonding interactions due to the carbonyl moiety.

- Biological Relevance : Unlike Benzathine benzylpenicillin (), a β-lactam antibiotic with dibenzylethylenediamine , N-Benzyl-L-Valinamide lacks a bicyclic core, suggesting divergent pharmacological applications.

Physicochemical Properties

- Solubility : The benzyl group in N-Benzyl-L-Valinamide likely reduces aqueous solubility compared to polar analogs like N-a-Benzoyl-L-arginine-4-nitroanilide hydrochloride .

- Stereochemical Impact : The L-valine configuration introduces chirality, critical for enzyme-binding interactions, whereas compounds like N-Valeryl-benzamide are achiral.

Research Implications and Gaps

While the evidence provides robust data on benzyl- and benzamide-containing compounds, direct studies on N-Benzyl-L-Valinamide are absent. Future work should prioritize:

Synthetic Optimization : Adapting annulation or protection strategies from for valinamide synthesis.

Biological Screening : Evaluating antimicrobial or enzyme-inhibitory activity relative to analogs like Benzathine benzylpenicillin .

Advanced Characterization : Employing X-ray crystallography or computational modeling to resolve stereoelectronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.